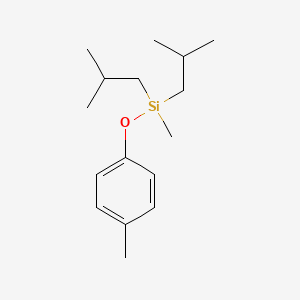
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of a carbamodithioic acid moiety linked to a 3-oxo-3-phenyl-1-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester typically involves the esterification of carbamodithioic acid derivatives with appropriate alcohols under acidic or basic conditions. Common reagents used in the synthesis include dimethylamine, carbon disulfide, and phenylpropenyl alcohol. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified using techniques like column chromatography or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester involves its interaction with molecular targets through its reactive ester and carbamodithioic acid groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamodithioic acid, diethyl-, methyl ester: Similar structure but with diethyl groups instead of dimethyl.
Carbamodithioic acid, dimethyl-, methyl ester: Lacks the 3-oxo-3-phenyl-1-propenyl group.
Uniqueness
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is unique due to the presence of the 3-oxo-3-phenyl-1-propenyl group, which imparts distinct reactivity and properties compared to other carbamodithioic acid esters. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
60405-29-0 |
|---|---|
Molekularformel |
C12H13NOS2 |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
(3-oxo-3-phenylprop-1-enyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H13NOS2/c1-13(2)12(15)16-9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
ORWLXYJFWRBEQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SC=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


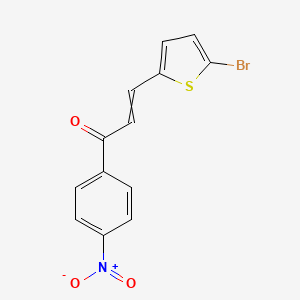
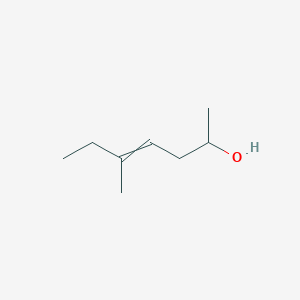

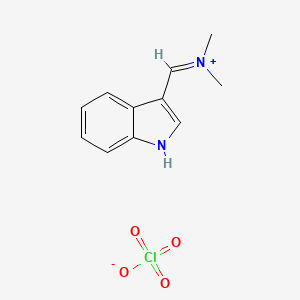
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
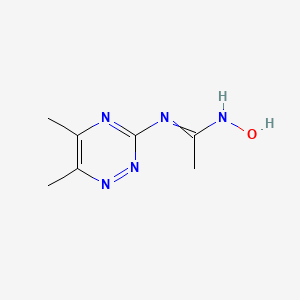

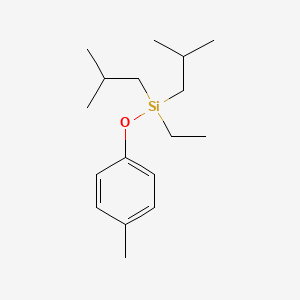
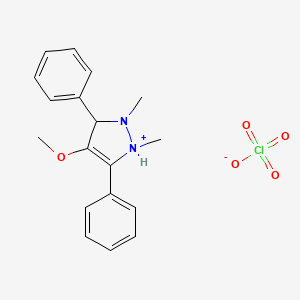
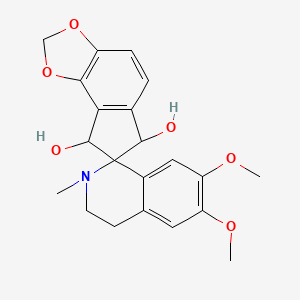
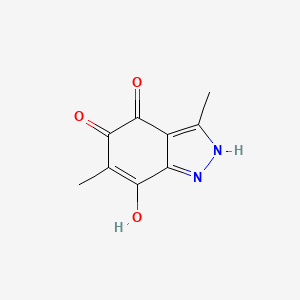
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
